molecular formula C11H12O2 B1435001 trans-2-Phenylcyclobutane-1-carboxylic acid CAS No. 107841-64-5

trans-2-Phenylcyclobutane-1-carboxylic acid

Cat. No.: B1435001
CAS No.: 107841-64-5
M. Wt: 176.21 g/mol
InChI Key: NYTUABLWSVGNGV-VHSXEESVSA-N
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Description

trans-2-Phenylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclobutane ring substituted with a phenyl group and a carboxylic acid group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cinnamic acid derivatives with diazomethane to form cyclopropane intermediates, which are then subjected to ring expansion to yield the cyclobutane structure. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, cyclization, and hydrolysis, with careful control of temperature, pressure, and reaction time to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-Phenylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex cyclic structures and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropane-1-carboxylic acid
  • trans-2-Phenylcyclopentane-1-carboxylic acid
  • trans-2-Phenylcyclohexane-1-carboxylic acid

Comparison: trans-2-Phenylcyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring can influence its reactivity and interactions with other molecules, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies .

Biological Activity

trans-2-Phenylcyclobutane-1-carboxylic acid (CAS: 107841-64-5) is a compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C11H12O2
  • Molar Mass : 176.22 g/mol
  • Purity : ≥ 97%
  • pKa : 4.63 (predicted) .

Research indicates that this compound has shown inhibitory activity against various biological targets. Notably, it was identified as a potential inhibitor of Mycobacterium tuberculosis, demonstrating significant antimicrobial properties. In a high-throughput screening study, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) below 20 µM, with some analogs reaching MIC values as low as 6.9 µM .

Biological Activity Data

Activity MIC (µM) Selectivity Index (SI) Remarks
Mycobacterium tuberculosis<20HighEffective against resistant strains
Cytotoxicity against HepG2 cells>40FavorableLow cytotoxicity observed

This table summarizes the antimicrobial activity and cytotoxicity of this compound, indicating its potential as a therapeutic agent with low toxicity to human liver cells.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Scientific Reports evaluated a library of compounds for their ability to inhibit Mycobacterium tuberculosis. Among the hits, phenylcyclobutane derivatives, including this compound, showed promising results with MIC values significantly lower than many existing treatments .
  • Structure-Activity Relationship (SAR) Analysis :
    Researchers conducted SAR studies to optimize the activity of phenylcyclobutane derivatives. Modifications at specific positions on the cyclobutane ring led to increased potency and selectivity against M. tuberculosis, highlighting the importance of structural features in enhancing biological activity .
  • Toxicological Assessment :
    In vitro studies on HepG2 cells indicated that this compound possesses a favorable safety profile, with IC20 values exceeding 40 µM. This suggests that the compound may be a candidate for further development as an anti-tubercular agent without significant hepatotoxicity .

Properties

IUPAC Name

(1R,2R)-2-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTUABLWSVGNGV-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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